3,3-Difluoroazetidine hydrochloride

描述

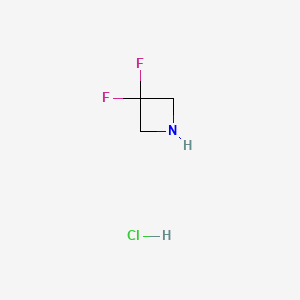

3,3-Difluoroazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen. The presence of two fluorine substituents on the 3-position of azetidine enhances the molecule’s lipophilicity, improving its solvent processability . This compound is used as a precursor in various applications, including bioimaging fluorescent dyes and energetic materials .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazetidine hydrochloride typically involves the fluorination of azetidine. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

化学反应分析

Types of Reactions: 3,3-Difluoroazetidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions due to its electron lone pair.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a substituted azetidine derivative .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : CHClFN

- CAS Number : 288315-03-7

- Molecular Weight : 127.54 g/mol

- Structure : The compound features a four-membered azetidine ring with two fluorine atoms at the 3-position, which enhances its lipophilicity and reactivity compared to non-fluorinated analogs.

Bioimaging

3,3-Difluoroazetidine hydrochloride serves as a precursor for synthesizing rhodamine dyes, which are widely used in bioimaging due to their fluorescent properties. The incorporation of fluorine atoms allows for fine-tuning of the fluorescent wavelengths, making these dyes suitable for various imaging applications in biological research .

Organic Electronics

The compound's unique electronic properties make it a valuable building block in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its ability to adjust the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for optimizing device performance .

Table 1: Comparison of Energy Gaps in Fluorinated vs. Non-Fluorinated Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3,3-Difluoroazetidine HCl | -5.20 | -3.00 | 2.20 |

| Non-Fluorinated Azetidine | -5.00 | -3.30 | 1.70 |

Synthesis of Energetic Materials

In the field of energetic materials, this compound is utilized as a precursor for synthesizing triazolyl polycyclic compounds that exhibit improved stability and density. These materials are essential for developing advanced propellants and explosives .

Case Study 1: BCL6 Inhibition Research

A recent study utilized this compound as part of a chemical probe aimed at inhibiting BCL6, a transcriptional repressor implicated in various cancers. The study demonstrated that modifications to the azetidine scaffold could enhance biological activity and selectivity against BCL6, leading to promising results in cellular assays .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes involving this compound has shown that employing different reaction conditions can significantly affect yield and purity. For example, using sodium triacetoxyborohydride in dimethylformamide resulted in an 88% yield of desired products under controlled conditions .

作用机制

The mechanism of action of 3,3-Difluoroazetidine hydrochloride involves its ability to participate in nucleophilic substitution reactions due to the electron lone pair on the nitrogen atom. This enhances its reactivity compared to other secondary amine species . The compound can also interact with various molecular targets, including enzymes and receptors, depending on its specific application .

相似化合物的比较

- 3,3-Difluoropyrrolidine hydrochloride

- 4,4-Difluoropiperidine hydrochloride

- 3,3-Difluoropiperidine

Comparison: 3,3-Difluoroazetidine hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and enhances the accessibility of the nitrogen electron lone pair . This makes it more reactive in nucleophilic substitution reactions compared to similar compounds with larger ring sizes .

生物活性

3,3-Difluoroazetidine hydrochloride (CAS Number 28815-03-7) is a fluorinated derivative of azetidine, a four-membered ring heterocyclic compound. Its unique structural features, including two fluorine atoms at the 3-position, enhance its lipophilicity and reactivity, making it a valuable building block in various chemical applications. This article explores the biological activity of this compound, highlighting its applications in drug discovery, bioimaging, and energetic materials.

- Chemical Formula : C₃H₆ClF₂N

- Molecular Weight : 129.54 g/mol

- Melting Point : 136 °C – 140 °C

- Purity : >97%

1. Drug Development

This compound has been investigated as a precursor for potential therapeutic agents. Notably, it has been utilized in the development of inhibitors targeting the BCL6 protein, which is implicated in various cancers. In a study by researchers, the compound was part of a scaffold that demonstrated significant antiproliferative activity against cancer cell lines with an IC₅₀ value of 31 nM in cellular assays .

Table 1: Biological Activity Data of this compound

| Compound | Target | IC₅₀ (nM) | Remarks |

|---|---|---|---|

| CCT373566 | BCL6 | 0.7 | Potent inhibitor with strong antiproliferative activity |

| CCT372064 | BCL6 | 4.8 | Initial scaffold for optimization |

| 3,3-Difluoroazetidine | Various | 31 | Best representative in NanoBRET assay |

2. Bioimaging Applications

The compound serves as a precursor for rhodamine dyes used in bioimaging applications. The ability to finely tune fluorescent wavelengths enhances its utility in fluorescence microscopy and other imaging techniques . This tuning capability is crucial for improving contrast and resolution in biological imaging.

3. Energetic Materials

Research indicates that this compound can be used to synthesize triazolyl polycyclic energetic materials. These materials are characterized by improved stability and density compared to traditional compounds, making them suitable for combustion applications .

Case Study: BCL6 Inhibition

In a recent study focused on BCL6 inhibition, researchers utilized this compound as part of their synthetic strategy to optimize drug candidates. The results indicated that modifications to the azetidine structure could significantly impact biological activity and pharmacokinetics. The compound exhibited low microsomal clearance and moderate bioavailability in vivo, suggesting potential for further development as an oral therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of the compound was assessed using Balb/C mice. Dosing studies revealed that while the half-life was favorable compared to other tested compounds, challenges regarding solubility and plasma protein binding were noted. This highlights the need for further optimization to enhance its therapeutic potential .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 3,3-Difluoroazetidine hydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including gloves, goggles, and lab coats, to avoid skin/eye contact .

- Work in a well-ventilated fume hood to prevent inhalation of dust or vapors .

- Store in a cool, dry, locked cabinet away from incompatible substances (e.g., strong oxidizers) .

- In case of accidental exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention .

Q. How is this compound synthesized and characterized in academic research?

- Methodological Answer :

- Synthesis : React this compound with intermediates (e.g., tert-butyl carbamate derivatives) in polar solvents like DMF, followed by purification via column chromatography .

- Characterization :

- NMR : Use NMR (400 MHz, DMSO-) to confirm structural integrity (e.g., peaks at δ 4.56–4.63 ppm for azetidine protons) .

- LCMS/HPLC : Validate purity (>90%) and molecular ion peaks (e.g., ESIMS m/z: 385.1) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound as a synthetic intermediate?

- Methodological Answer :

- Stoichiometry : Adjust molar ratios (e.g., 1.2 equivalents of this compound) to drive reactions to completion .

- Solvent Selection : Use DMF for nucleophilic substitutions to enhance solubility and reaction efficiency .

- Contradiction Analysis : Yields vary significantly (e.g., 26% vs. 45% in similar reactions) due to steric hindrance or competing side reactions; optimize via temperature control (e.g., 0°C to room temperature) and inert atmospheres .

Q. What analytical techniques are critical for assessing the stability and purity of this compound in drug development?

- Methodological Answer :

- HPLC Purity Assays : Monitor degradation products under stress conditions (e.g., heat, light) using C18 columns and UV detection at 254 nm .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C) to ensure suitability for high-temperature reactions .

- Mass Spectrometry : Confirm isotopic patterns (e.g., Cl/F isotopes) and rule out salt dissociation .

Q. How does this compound contribute to the design of PROTACs (Proteolysis-Targeting Chimeras)?

- Methodological Answer :

- Linker Integration : Use its azetidine core as a rigid spacer to connect E3 ligase ligands (e.g., VH032) and target protein binders, optimizing proteasome-mediated degradation .

- Structure-Activity Relationship (SAR) : Modify fluorine substituents to enhance metabolic stability and binding affinity .

Q. Contradictions and Resolutions

- Low Reaction Yields : Discrepancies in yields (e.g., 26% vs. 45%) may arise from steric effects or solvent purity. Mitigate via pre-drying solvents and using excess reagents .

- Safety Classification : While some sources label it as "IRRITANT" , others lack hazard data . Always default to rigorous PPE and institutional guidelines .

属性

IUPAC Name |

3,3-difluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBAEFXTCRKJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374238 | |

| Record name | 3,3-Difluoroazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288315-03-7 | |

| Record name | 3,3-Difluoroazetidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluoroazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。